molecular formula C9H10N2O4 B1604116 Ethyl 4-amino-2-nitrobenzoate CAS No. 84228-46-6

Ethyl 4-amino-2-nitrobenzoate

Cat. No.: B1604116
CAS No.: 84228-46-6
M. Wt: 210.19 g/mol
InChI Key: YOMQIQZTFBDFSR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, followed by reduction to yield ethyl 4-aminobenzoate. The final step involves the nitration of ethyl 4-aminobenzoate to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Reduction: Ethyl 4,2-diaminobenzoate.

    Substitution: Depending on the nucleophile, various substituted benzoates can be formed.

Scientific Research Applications

Ethyl 4-amino-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of compounds with potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through interactions with specific molecular targets, such as enzymes and receptors, depending on the context of its use .

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the nitro group.

    Ethyl 2-nitrobenzoate: Similar structure but lacks the amino group.

    Ethyl 4,2-diaminobenzoate: Similar structure but has an additional amino group.

Uniqueness: Ethyl 4-amino-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

Ethyl 4-amino-2-nitrobenzoate, commonly known as Benzocaine, is an organic compound with significant biological activity, particularly in the fields of pharmacology and microbiology. This article delves into its mechanisms of action, biochemical pathways, applications in scientific research, and its role in microbial degradation.

This compound primarily functions as a local anesthetic . Its mechanism involves:

  • Blocking Nerve Impulses : The compound inhibits the permeability of neuronal membranes to sodium ions, effectively blocking nerve impulses and resulting in local anesthesia.
  • Biochemical Pathways : The synthesis of this compound involves two main pathways:
    • Reduction of p-nitrobenzoic acid.
    • Subsequent esterification to form this compound.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Local Anesthesia : It is widely used in medical applications for its anesthetic properties.
  • Microbial Interaction : Certain bacterial strains can utilize this compound as a carbon source, indicating potential roles in biodegradation processes .

Applications in Scientific Research

This compound serves various purposes across multiple fields:

  • Pharmaceutical Development : It is an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Microbial Studies : Research has shown that specific bacteria can degrade nitroaromatic compounds, including this compound, highlighting its relevance in bioremediation efforts .

Case Study: Microbial Degradation

A study involving Burkholderia cepacia and Ralstonia paucula demonstrated that these strains could grow on both 4-aminobenzoate and 4-nitrobenzoate. The degradation pathway did not directly involve 4-aminobenzoate as an intermediate but indicated that these bacteria might be relevant for bioremediation strategies in nitroaromatic polluted sites .

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to structurally similar compounds. Below is a comparative table:

Compound NameStructure TypeUnique Features
Ethyl 4-aminobenzoateEthyl esterLacks the nitro group
Ethyl 2-nitrobenzoateEthyl esterLacks the amino group
Ethyl 4,2-diaminobenzoateEthyl esterContains an additional amino group
Methyl 5-amino-2-methoxy-4-nitrobenzoateMethyl esterDifferent amino positioning

The presence of both amino and nitro groups allows this compound to participate in a wider range of chemical reactions compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-amino-2-nitrobenzoate?

  • Methodological Answer : Synthesis typically involves nitro-group reduction or esterification of benzoic acid derivatives. For example, starting with ethyl 4-chloro-2-nitrobenzoate, nucleophilic substitution with ammonia under basic conditions (e.g., NaOH in ethanol) can yield the amino derivative. Reaction optimization should focus on catalyst selection (e.g., palladium for reductions) and solvent polarity to control regioselectivity . Characterization via NMR (to confirm amino-group formation) and HPLC (to assess purity ≥98%) is critical .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • NMR : The aromatic region will show distinct splitting patterns due to electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) groups. 1^1H NMR can identify the ethyl ester (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂).
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 224 for [M+H]⁺) and fragmentation patterns differentiate isomers .

Q. What role do nitro and amino groups play in the compound’s reactivity?

  • Methodological Answer :

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. Reduces basicity of the amino group.
  • Amino Group : Participates in hydrogen bonding (affecting crystallization) and can undergo diazotization or acylation. Controlled reduction of the nitro group (e.g., H₂/Pd-C) yields diamino derivatives, while oxidation (e.g., KMnO₄) may form quinones .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS refines bond lengths/angles and identifies hydrogen-bonding networks. For example, discrepancies between computational (DFT) and experimental torsion angles may arise from intermolecular forces (e.g., NH₂⋯O hydrogen bonds), which SCXRD can resolve. Refinement protocols should include anisotropic displacement parameters and disorder modeling .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Step Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, replacing batch reactors with flow reactors improves yield in nitro-group reductions.
  • Intermediate Trapping : Employ quenching agents (e.g., NaHSO₃) to stabilize reactive intermediates.
  • Byproduct Analysis : LC-MS/MS identifies side products (e.g., over-reduced amines), guiding catalyst modifications (e.g., poisoned Pd/BaSO₄ for selective reductions) .

Q. How can computational modeling predict biological activity of derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). The nitro group’s electron affinity may enhance binding to hydrophobic pockets.
  • QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity data (e.g., IC₅₀ values) to design potent analogs.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What analytical approaches resolve contradictions in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :

  • Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in mobile phase) with ion chromatography to detect ionic impurities (e.g., residual NH₄⁺).
  • Elemental Analysis Calibration : Account for hygroscopicity by drying samples under vacuum (24h, 40°C) before testing. Discrepancies >0.3% warrant GC-MS headspace analysis for volatile contaminants .

Q. Experimental Design & Data Analysis

Q. How to design experiments to study the compound’s hydrogen-bonding impact on crystallization?

  • Methodological Answer :

  • Co-Crystallization Trials : Screen with dicarboxylic acids (e.g., succinic acid) to form NH₂⋯O hydrogen bonds. Vary solvent polarity (DMF vs. ethanol) to assess packing efficiency.
  • Thermal Analysis : DSC/TGA identifies polymorph transitions linked to H-bond stability.
  • Graph Set Analysis : Use Etter’s rules to categorize H-bond motifs (e.g., R₂²(8) rings) and correlate with crystal morphology .

Q. What statistical methods analyze contradictory bioactivity data across assays?

  • Methodological Answer :

  • Meta-Analysis : Apply random-effects models to aggregate IC₅₀ data from cell-based vs. enzyme assays. Adjust for batch variability using ANOVA.
  • ROC Curves : Evaluate assay sensitivity/specificity when testing antimicrobial activity. Contradictions may arise from efflux pump interference, requiring MIC/MBC ratio analysis .

Q. Derivative Design & Applications

Q. How to design this compound derivatives for enhanced photostability in material science?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to stabilize excited states.
  • Encapsulation : Formulate with UV-absorbing polymers (e.g., polyvinylpyrrolidone) and test accelerated weathering (QUV chambers).
  • Computational Screening : TD-DFT predicts λmax shifts and degradation pathways under UV exposure .

Properties

IUPAC Name

ethyl 4-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQIQZTFBDFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628574
Record name Ethyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-46-6
Record name Ethyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-acetylamino-2-nitrobenzoic acid (1.80 g, 8.0 mmol) in 12 N hydrochloric acid (14 mL) and absolute ethyl alcohol (10 mL) was heated to 90°-100° C. for 5 h. Concentrated down in vacuo to remove ethyl alcohol only, adjusted pH to 4 with 1N sodium hydroxide and filtered off precipitate to give 140 mg (Y: 8%) of the title compound; 1H-NMR (CDCl3): δ7.61 (d, J=8.5 Hz, 1H), 6.82 (d, J=2.1 Hz, 1H), 6.74 (dd, J=8.5, 2.1 Hz, 1H), 6.52 (bs, 2H), 4.17 (q, J=7.1 Hz, 2H), 1.21 (t, J=7.1 Hz, 3H); MS (DCI) m/e: 211 (MH+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4-amino-2-nitrobenzoate
Ethyl 4-amino-2-nitrobenzoate
Ethyl 4-amino-2-nitrobenzoate
Ethyl 4-amino-2-nitrobenzoate
Ethyl 4-amino-2-nitrobenzoate
Ethyl 4-amino-2-nitrobenzoate

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